Hemilabile P,O-Chelation Versus Rigid Chelation: Comparative Chelating Ability of N–H and N–Me Acetamide-Derived Phosphines
In a direct head-to-head comparison within the same study, the chelating ability of Acetamide, N-(diphenylphosphino)- (ligand 1) was explicitly evaluated against its N-methyl analog Ph₂PN(Me)C(O)Me (ligand 3). The authors reported that 'the chelating ability of 3 is higher than that of 1', establishing that the N–H variant (target compound) exhibits weaker, more hemilabile P,O-chelation compared to the N–Me analog [1]. This hemilability is a direct consequence of the N–H group, which enables the oxygen donor to reversibly decoordinate, creating a vacant coordination site at the metal center—a feature not available with the N–Me variant.
| Evidence Dimension | Chelating ability (P,O-chelate rigidity vs. hemilability) |
|---|---|
| Target Compound Data | Hemilabile P,O-chelate; oxygen donor reversibly decoordinates (ligand 1, Ph₂PNHC(O)Me) |
| Comparator Or Baseline | Ph₂PN(Me)C(O)Me (ligand 3): more rigid, higher chelating ability |
| Quantified Difference | Chelating ability of 3 > 1 (qualitative ranking established by ³¹P NMR and X-ray crystallography); both compared to Ph₂PCH₂C(O)Ph and Ph₂PCH₂C(O)NPh₂ benchmarks |
| Conditions | Cationic methyl Pd(II) complex system; THF or CH₂Cl₂ solvent; room temperature; J. Chem. Soc., Dalton Trans., 2000 |
Why This Matters
For catalyst design requiring controlled generation of a vacant coordination site (e.g., substrate binding in cross-coupling), the hemilabile N–H variant provides a built-in activation mechanism unavailable with the more rigid N–Me or C-phosphino analogs.
- [1] Braunstein, P., Frison, C., Morise, X. and Adams, R.D. (2000) 'Coordination properties of novel hemilabile acetamide-derived P,O phosphine ligands. Crystal structures of Ph₂PNHC(O)Me and [PdMe{PPh₂NHC(O)Me}{PPh₂NHC(O)Me}][O₃SCF₃]', Journal of the Chemical Society, Dalton Transactions, (13), pp. 2205–2214. doi: 10.1039/B002386H. View Source
